Tetrahydropyranylethyleneglycol
Description
Contextualizing the Compound within Organic Chemistry Research
In the broad field of organic chemistry, Tetrahydropyranylethyleneglycol is primarily recognized for its role as a protected form of ethylene (B1197577) glycol. The tetrahydropyranyl (THP) group serves as a common and effective protecting group for alcohols. organic-chemistry.orgnih.gov Protecting groups are essential tools in multi-step organic synthesis, where they are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. tandfonline.com
The THP ether in this compound is stable under a variety of non-acidic reaction conditions, including those involving organometallic reagents, hydrides, and acylating agents. organic-chemistry.orgtotal-synthesis.com This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule containing this protected diol. The hydroxyl group of ethylene glycol is protected by reacting it with 3,4-dihydropyran (DHP) under acidic conditions to form the THP ether. organic-chemistry.orgwikipedia.org The subsequent removal, or deprotection, of the THP group can be readily achieved through acid-catalyzed hydrolysis, regenerating the original alcohol. total-synthesis.comwikipedia.org
Historical Perspectives on the Tetrahydropyranyl Moiety in Synthesis
The use of the tetrahydropyranyl group as a protecting group for hydroxyl compounds dates back to the mid-20th century, making it one of the earlier and more established methods for alcohol protection in organic synthesis. total-synthesis.comrsc.org The initial methodology for the formation of THP ethers involved the acid-catalyzed addition of an alcohol to dihydropyran. rsc.org This straightforward and generally high-yielding reaction contributed to its widespread adoption by synthetic chemists.
Over the years, a variety of reagents and conditions have been developed for both the protection and deprotection of alcohols as THP ethers, reflecting the ongoing importance of this protecting group. tandfonline.com While initially, strong mineral acids were used, milder acidic catalysts such as p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) were later introduced to accommodate more sensitive substrates. total-synthesis.comacs.org The development of methods for the selective deprotection of THP ethers in the presence of other acid-sensitive groups has also been a significant area of research, further enhancing the utility of the THP protecting group. acs.orgacs.org
Current Academic Significance and Research Trajectories
The academic significance of the tetrahydropyranyl group, and by extension compounds like this compound, remains high. Research continues to focus on developing more efficient and selective methods for the formation and cleavage of THP ethers. For instance, recent studies have explored the use of various catalysts to improve the efficiency and mildness of the protection and deprotection steps.
Modern research trajectories involving the THP moiety include:
Development of Novel Catalytic Systems: Researchers are continuously exploring new catalysts for the tetrahydropyranylation of alcohols. These include solid-supported catalysts and Lewis acids, which offer advantages such as easier separation and milder reaction conditions. organic-chemistry.org
Selective Deprotection Methods: A significant area of research is the development of methods for the selective removal of the THP group in the presence of other protecting groups. This is crucial for the synthesis of complex molecules with multiple functional groups. tandfonline.comacs.org For example, methods using iodine in methanol (B129727) have been shown to selectively cleave THP ethers while leaving other groups like tert-butyldimethylsilyl (TBDMS) ethers intact. tandfonline.com
Applications in Total Synthesis: The THP group continues to be a valuable tool in the total synthesis of complex natural products. Its reliability and well-understood reactivity make it a go-to choice for protecting alcohol functionalities during intricate synthetic sequences. total-synthesis.com
Use in Materials Science: The ethylene glycol unit in this compound suggests potential applications in polymer and materials science. Protected diols like this can be used as monomers in polymerization reactions, with the protecting group being removed post-polymerization to unmask the hydroxyl groups for further functionalization.
The enduring relevance of the tetrahydropyranyl protecting group strategy ensures that compounds like this compound will continue to be of interest to the scientific community.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2162-31-4 | sigmaaldrich.comamerigoscientific.com |
| Molecular Formula | C7H14O3 | sigmaaldrich.comamerigoscientific.com |
| Molecular Weight | 146.18 g/mol | sigmaaldrich.comamerigoscientific.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 95 °C / 22 mmHg | sigmaaldrich.com |
| Density | 1.077 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.457 | sigmaaldrich.com |
Table 2: Common Reagents for THP Protection and Deprotection
| Process | Reagent | Conditions | Reference |
| Protection | 3,4-Dihydropyran (DHP), p-toluenesulfonic acid (catalyst) | Dichloromethane (B109758) (DCM) | total-synthesis.com |
| Protection | 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | total-synthesis.comacs.org |
| Deprotection | Acetic acid | THF/Water | total-synthesis.com |
| Deprotection | Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | total-synthesis.com |
| Deprotection | Lithium chloride (LiCl) | DMSO/Water, 90 °C | acs.orgacs.org |
| Deprotection | Iodine (I2) | Methanol (MeOH) | tandfonline.com |
Structure
3D Structure
Properties
CAS No. |
2162-31-4; 91746-69-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.186 |
IUPAC Name |
1-(oxan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c8-5-6(9)7-3-1-2-4-10-7/h6-9H,1-5H2 |
InChI Key |
WACNBTTVEACMTI-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)C(CO)O |
solubility |
not available |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrahydropyranylethyleneglycol and Its Analogues
Strategies for the Preparation of Tetrahydropyranylethyleneglycol
Classical Organic Synthetic Routes
The most established and widely utilized method for the synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, commonly known as this compound, is the acid-catalyzed reaction of ethylene (B1197577) glycol with 3,4-dihydro-2H-pyran (DHP). This reaction represents a classical approach to the formation of tetrahydropyranyl (THP) ethers, which are frequently employed as protecting groups for hydroxyl functionalities in organic synthesis. organic-chemistry.orgtotal-synthesis.com
The underlying mechanism involves the protonation of the double bond in DHP by an acid catalyst, leading to the formation of a resonance-stabilized carbocation. The hydroxyl group of ethylene glycol then acts as a nucleophile, attacking this carbocation to form a new carbon-oxygen bond. Subsequent deprotonation of the oxonium ion intermediate yields the desired this compound and regenerates the acid catalyst. total-synthesis.com
A variety of acid catalysts can be employed to facilitate this transformation. Traditionally, strong acids such as p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) are used. total-synthesis.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at room temperature.
Emerging Catalytic Approaches, including Photochemical and Conventional Techniques
While classical methods are effective, research has focused on developing more efficient and environmentally benign catalytic systems for the synthesis of this compound and other THP ethers. These emerging approaches aim to reduce reaction times, improve yields, and utilize milder reaction conditions.
Conventional Catalysis:
A wide array of conventional catalysts have been explored for the tetrahydropyranylation of alcohols. These include:
Lewis Acids: Bismuth(III) triflate has been shown to be an effective catalyst for the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions. organic-chemistry.org
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of ease of separation and reusability. Zeolite H-beta provides a recyclable alternative to homogeneous acid catalysts. organic-chemistry.org Other examples include silica-supported perchloric acid and ammonium (B1175870) bisulfate supported on silica (B1680970) gel (NH₄HSO₄@SiO₂), which has been used for the synthesis of various THP ethers in green solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). organic-chemistry.orgnih.govnih.gov
Other Metal-Based Catalysts: A high-valent vanadium(IV) porphyrin complex, [VIV(TPP)(Otf)₂], has been demonstrated to be a highly efficient and reusable catalyst for the tetrahydropyranylation of alcohols and phenols. academie-sciences.fr 2,4,6-Trichloro nih.govtandfonline.comarkat-usa.orgtriazine has also been used to promote the reaction under mild conditions. tubitak.gov.tr
The following table summarizes the performance of various conventional catalysts in the tetrahydropyranylation of alcohols, providing an indication of their potential applicability for the synthesis of this compound.
| Catalyst | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Pyridinium chloride | Benzyl alcohol | Solvent-free | 15 min | 98 | tandfonline.com |
| [VIV(TPP)(Otf)₂] | Benzyl alcohol | THF | 5 min | 99 | academie-sciences.fr |
| NH₄HSO₄@SiO₂ | 2-Phenylethanol | CPME | 4 h | >95 (conversion) | nih.gov |
| 2,4,6-Trichloro nih.govtandfonline.comarkat-usa.orgtriazine | Benzyl alcohol | CH₃CN | 20 min | 98 | tubitak.gov.tr |
Photochemical Techniques:
A novel approach for the formation of THP ethers involves a photochemical method. This technique utilizes visible light in the presence of a photosensitizer, such as 1,5-dichloro-9,10-anthraquinone, to catalyze the reaction between an alcohol and DHP. This method is notable for its mild conditions and can be carried out using ambient fluorescent lighting or even sunlight. acs.org The mechanism is believed to involve the photochemical generation of an acidic species that catalyzes the THP ether formation. acs.org This approach has been shown to be effective for a variety of alcohols and offers a greener alternative to traditional acid catalysis. acs.org
The table below provides an example of a photochemical THP ether synthesis.
| Substrate | Photosensitizer | Light Source | Reaction Time | Yield (%) | Reference |
| 3-(Methylthio)-1-propanol | 1,5-Dichloroanthraquinone | 419 nm lamps | 1 h | Not specified | acs.org |
Chemo- and Regioselective Synthesis
The synthesis of this compound from ethylene glycol, a symmetrical diol, presents a challenge in achieving monoprotection. The reaction can potentially yield the desired mono-THP ether, the di-THP ether, or a mixture of both. Achieving high chemo- and regioselectivity for the mono-protected product is crucial for synthetic efficiency.
Several strategies have been developed to address this challenge. One common approach is to use a large excess of the diol relative to the dihydropyran. This statistical approach favors the formation of the mono-protected product.
More sophisticated methods involve the use of specific catalysts and reaction conditions that promote mono-tetrahydropyranylation. For instance, performing the reaction in an aqueous medium has been shown to allow for the selective mono-tetrahydropyranylation of diols. arkat-usa.org This method takes advantage of the different pKa values of the functional groups and the reaction medium to control the selectivity. arkat-usa.org Additionally, resin-bound triphenylphosphine (B44618) has been utilized for the selective monoesterification of symmetrical diols, a principle that could potentially be adapted for selective etherification. nih.gov
The selectivity of the tetrahydropyranylation of diols can be influenced by the catalyst and reaction conditions. For example, in the tosylation of symmetrical diols, the concentration of TsOH can affect the selectivity. tandfonline.com
| Diol | Catalyst/Method | Selectivity | Reference |
| Symmetrical diols | Aqueous medium | Selective mono-tetrahydropyranylation | arkat-usa.org |
| Symmetrical diols | Resin-bound triphenylphosphine (for esterification) | Selective mono-esterification | nih.gov |
Synthesis of Structurally Related Analogues and Derivatives
Design Principles for this compound Derivatives
The design of derivatives of this compound is primarily guided by the intended application, which often involves its use as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. The tetrahydropyran (B127337) (THP) ring and the ethylene glycol linker offer multiple points for modification to tune the physicochemical properties and biological activity of the final compound.
Key Design Principles:
Modification of the Ethylene Glycol Linker: The length and nature of the oligo- or poly(ethylene glycol) chain can be varied. Longer chains can increase hydrophilicity and water solubility, a desirable feature for certain drug delivery applications.
Functionalization of the Tetrahydropyran Ring: Introducing substituents on the THP ring can significantly impact the molecule's properties. For example, the incorporation of aryl groups on the THP ring has been shown to enhance the inhibitory activity and selectivity of compounds targeting cyclooxygenase-2 (COX-2). acs.org The number and position of these aryl substituents are critical for optimizing biological activity. acs.org
Introduction of Chiral Centers: The creation of stereocenters on the THP ring or the ethylene glycol moiety is a key strategy for developing chiral ligands, catalysts, and pharmaceuticals. The stereochemistry of these centers can profoundly influence the biological activity and enantioselectivity of the resulting molecules.
The structure-activity relationship (SAR) of tetrahydropyran-containing compounds is an active area of research. For instance, in the context of HIV protease inhibitors, the replacement of a bis-tetrahydrofuran ligand with a larger fused tetrahydropyran-tetrahydrofuran ring was designed to better fill the enzyme's binding pocket and enhance van der Waals interactions. nih.gov
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. The introduction of chirality can be achieved through various stereoselective synthetic methodologies.
One major challenge in the synthesis of THP ethers from chiral alcohols is the formation of diastereomeric mixtures due to the creation of a new stereocenter at the anomeric carbon of the THP ring. organic-chemistry.org To address this, methods for the stereoselective synthesis of tetrahydropyrans have been developed.
Strategies for Stereoselective Synthesis:
Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides, have been employed in cascade reactions to produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.govnih.gov
Metal-Catalyzed Reactions: Palladium-catalyzed oxidative Heck redox-relay strategies have been used for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org
Ring-Expansion Reactions: Stereoselective, metal-free ring-expansion of monocyclopropanated furans and pyrroles provides access to highly functionalized dihydro-2H-pyran and tetrahydropyridine (B1245486) derivatives. nih.gov
Intramolecular Cyclization: The intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic compounds with quaternary centers.
The following table provides examples of stereoselective reactions for the synthesis of chiral tetrahydropyran derivatives.
| Reaction Type | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| Michael/Henry/Ketalization Cascade | Quinine-based squaramide | Highly functionalized tetrahydropyran | dr > 20:1, 93–99% ee | nih.gov |
| Oxidative Heck Redox-Relay | Pd(OAc)₂ / PyrOx L1 | 2,6-trans-tetrahydropyran | Excellent | acs.org |
| Ring-Expansion | Brønsted acid | Dihydro-2H-pyran derivative | Stereoselective | nih.gov |
Sustainable Synthetic Pathways and Green Chemistry Principles
The development of sustainable synthetic methodologies for this compound is driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key areas of focus in this pursuit include the use of eco-friendly reagents and solvents, and the optimization of atom economy and reaction efficiency.
Eco-Friendly Reagents and Solvents in this compound Synthesis
The traditional synthesis of tetrahydropyranyl (THP) ethers, including this compound, often involves the use of volatile organic solvents (VOCs), toxic reagents, and harsh acidic conditions. unito.it In an effort to align with green chemistry principles, significant research has been directed towards identifying and implementing more environmentally benign alternatives.
The tetrahydropyranylation reaction, which introduces the THP protecting group to an alcohol like ethylene glycol, is a cornerstone of this synthesis. unito.it This reaction typically involves the addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). unito.itnih.gov Sustainable approaches have focused on replacing hazardous catalysts and solvents with greener options.
Recent advancements have highlighted the use of natural deep eutectic solvents (NADES) as both catalysts and reaction media. unito.it These solvents, which are mixtures of natural compounds like choline (B1196258) chloride and organic acids, offer a non-toxic and biodegradable alternative to conventional solvents. For instance, a mixture of choline chloride and malonic acid has been shown to effectively promote the tetrahydropyranylation of alcohols. unito.it Other environmentally friendly solvents that have shown promise include water, 2-methyltetrahydrofuran (2-MeTHF), and 4-methyltetrahydropyran (4-MeTHP). unito.it
The use of solid acid catalysts, such as zeolites, presents another sustainable alternative. organic-chemistry.org Zeolites are recyclable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. organic-chemistry.org Specifically, zeolite H-beta has been demonstrated as an effective catalyst for both the protection of alcohols as THP ethers and their subsequent deprotection, offering advantages such as short reaction times and mild conditions. organic-chemistry.org
Furthermore, catalyst systems like cerium(III) chloride heptahydrate/sodium iodide (CeCl₃·7H₂O/NaI) have been reported for the chemoselective tetrahydropyranylation of alcohols under solvent-free conditions, further reducing the environmental impact. organic-chemistry.org
Interactive Data Table: Comparison of Catalysts in Tetrahydropyranylation
| Catalyst System | Solvent | Key Advantages |
| Natural Deep Eutectic Solvents (NADES) | NADES (e.g., choline chloride/malonic acid) | Non-toxic, biodegradable, dual role as catalyst and solvent. unito.it |
| Zeolite H-beta | Solvent-free or green solvents | Recyclable, non-corrosive, mild reaction conditions, short reaction times. organic-chemistry.org |
| CeCl₃·7H₂O/NaI | Solvent-free | High chemoselectivity, environmentally benign. organic-chemistry.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The goal is to maximize this incorporation, thereby minimizing waste. skpharmteco.comyoutube.com The concept, introduced by Barry Trost, provides a framework for designing more sustainable synthetic routes. skpharmteco.comnih.gov
Catalysis: The use of catalysts, as discussed in the previous section, is paramount. Catalytic reactions are preferable to stoichiometric ones because catalysts are used in small amounts and can facilitate multiple reaction cycles, thus reducing waste. youtube.com The development of highly active and selective catalysts ensures that the desired reaction proceeds efficiently with minimal formation of byproducts.
Reaction Conditions: Optimizing reaction conditions such as temperature and pressure can significantly improve reaction efficiency. youtube.com For instance, conducting reactions at ambient temperature and pressure reduces energy consumption and the potential for side reactions.
Process Intensification: Techniques like flow chemistry are being explored to improve reaction efficiency. youtube.com Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more energy-efficient than traditional batch processes. youtube.com
The table below illustrates the theoretical atom economy for the ideal synthesis of this compound.
Interactive Data Table: Theoretical Atom Economy for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |
| Ethylene Glycol (C₂H₆O₂) | 62.07 | This compound (C₇H₁₄O₃) | 146.18 |
| 3,4-Dihydro-2H-pyran (C₅H₈O) | 84.12 | ||
| Total Reactant Mass | 146.19 | Total Product Mass | 146.18 |
| Theoretical Atom Economy | ~100% |
Mechanistic Investigations of Tetrahydropyranylethyleneglycol Transformations
Elucidation of Reaction Mechanisms Involving Tetrahydropyranylethyleneglycol
The transformations involving this compound are primarily centered around the reactivity of its constituent functional groups: the tetrahydropyranyl (THP) ether and the terminal hydroxyl group of the ethylene (B1197577) glycol moiety. The reaction mechanisms are often studied in the context of protecting group chemistry, where the THP group serves to temporarily block the hydroxyl group of ethylene glycol. organic-chemistry.orgthieme-connect.de
The formation of the THP ether from an alcohol and dihydropyran (DHP) proceeds under acidic conditions. youtube.com The mechanism involves the protonation of the alkene in DHP to form a resonance-stabilized carbocation. youtube.com The alcohol, in this case, ethylene glycol, then acts as a nucleophile, attacking the carbocation to form the ether. youtube.com
The cleavage of the THP ether, or deprotection, is also typically acid-catalyzed. youtube.com The ether oxygen is protonated, creating a good leaving group. youtube.comlibretexts.org This is followed by the departure of the alcohol (ethylene glycol) and the formation of a resonance-stabilized carbocation from the THP ring. youtube.com This carbocation is then quenched by water or another nucleophile. youtube.com The entire process can be thought of as a series of steps including proton transfers, nucleophilic attacks, and the loss of a leaving group. youtube.comyoutube.com
Kinetic Analysis and Reaction Rate Determination
For the formation of THP ethers, the rate of reaction is dependent on the concentration of the alcohol, dihydropyran, and the acid catalyst. youtube.com The rate-determining step is typically the formation of the carbocation intermediate. libretexts.org
In the context of polymerization reactions involving monomers with ethylene glycol and hydroxyl groups, kinetic studies have shown that the presence of the hydroxyl group can lead to a higher polymerization rate. rsc.org However, the activation energies of the propagation and termination steps may not be significantly affected. rsc.org
Interactive Data Table: Factors Influencing Reaction Rates
| Factor | Influence on Reaction Rate |
| Concentration of Reactants | Increasing the concentration of ethylene glycol or dihydropyran generally increases the rate of THP ether formation. |
| Catalyst Concentration | A higher concentration of an acid catalyst accelerates both the formation and cleavage of the THP ether. mdpi.com |
| Temperature | Higher temperatures typically increase the reaction rate by providing more kinetic energy to the molecules. |
| Solvent | The choice of solvent can influence reaction rates by affecting the solubility of reactants and the stability of intermediates. |
| Steric Hindrance | Steric hindrance around the hydroxyl group can slow down the rate of THP ether formation. organic-chemistry.org |
Identification of Intermediates and Transition States
In multi-step reactions, intermediates are species that are formed in one step and consumed in a subsequent step. youtube.comyoutube.com They represent local energy minima on a reaction energy diagram. libretexts.orgyoutube.com Transition states, on the other hand, are high-energy, unstable configurations that exist at the peak of each energy barrier between reactants, intermediates, and products. youtube.comyoutube.com
For the acid-catalyzed formation of this compound from ethylene glycol and dihydropyran, a key intermediate is the resonance-stabilized carbocation formed after the protonation of dihydropyran. youtube.comlibretexts.org
During the acid-catalyzed cleavage of the THP ether, a protonated ether is an initial intermediate. youtube.comlibretexts.org This is followed by the formation of a resonance-stabilized carbocation from the THP ring after the departure of ethylene glycol. youtube.com
Reaction Energy Diagram (Conceptual)
A reaction energy diagram for a two-step reaction, such as the formation or cleavage of a THP ether, would show the reactants, products, one intermediate, and two transition states. youtube.com The rate-determining step is the one with the highest activation energy, which corresponds to the highest energy transition state. libretexts.org
Role of Catalysts and Additives in Reaction Pathways
A variety of catalysts can be employed for the tetrahydropyranylation of alcohols, including:
Protic acids: p-Toluenesulfonic acid (PTSA) nih.gov, hydrochloric acid nih.gov
Lewis acids: Bismuth triflate organic-chemistry.org, CeCl₃·7H₂O/NaI organic-chemistry.org
Solid acid catalysts: Zeolite H-beta organic-chemistry.org, silica-supported perchloric acid organic-chemistry.org
The choice of catalyst can influence the reaction conditions required. For instance, some catalysts allow the reaction to proceed under mild or solvent-free conditions. organic-chemistry.org Catalysts are critical in directing the reaction towards a specific pathway, especially when multiple outcomes are possible. mdpi.com
Additives can also influence the reaction. For example, in some cases, adding a large excess of powdered anhydrous potassium carbonate can shift the equilibrium of THP ether formation towards the product by gradually neutralizing the acid catalyst. thieme-connect.de
Studies of Ether and Alcohol Group Reactivity within the this compound Scaffold
The chemical behavior of this compound is defined by the distinct reactivity of its two functional groups: the tetrahydropyranyl ether and the primary alcohol (hydroxyl group). khanacademy.org
Cleavage and Formation Reactions of the Tetrahydropyranyl Ether
The formation of the THP ether linkage is a common strategy to protect the hydroxyl group of ethylene glycol. organic-chemistry.orgthieme-connect.de This reaction is typically achieved by treating ethylene glycol with dihydropyran in the presence of an acid catalyst. youtube.com
The cleavage of the THP ether is a critical step for deprotection and is generally accomplished through acid-catalyzed hydrolysis. organic-chemistry.orglibretexts.org The C-O bond of the ether is broken. youtube.com The lability of the THP ether to mild acidic conditions is a key feature of its use as a protecting group. thieme-connect.de For instance, treatment with a mixture of acetic acid, tetrahydrofuran, and water can effect cleavage. nih.gov Stronger acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave the ether, yielding an alcohol and an alkyl halide. libretexts.org The mechanism of cleavage can be Sₙ1 or Sₙ2 depending on the structure of the ether. libretexts.orgyoutube.com
Interactive Data Table: Conditions for THP Ether Cleavage
| Reagent/Condition | Description |
| Aqueous Acid | Mild acids like acetic acid in water can hydrolyze the THP ether. thieme-connect.denih.gov |
| Strong Mineral Acids | HBr or HI can cleave the ether to form an alcohol and an alkyl halide. libretexts.org |
| Lewis Acids | Catalysts like bismuth triflate can also facilitate the deprotection. organic-chemistry.org |
| Alcoholysis | Using an alcohol as the solvent in the presence of an acid catalyst can also cleave the THP ether. organic-chemistry.org |
Transformations Involving the Ethylene Glycol Hydroxyl Functionality
The terminal hydroxyl group of the ethylene glycol moiety in this compound exhibits the typical reactivity of a primary alcohol. priyamstudycentre.com
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. priyamstudycentre.com For example, oxidation with nitric acid can yield glycolic acid and oxalic acid. priyamstudycentre.com
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. priyamstudycentre.com
Etherification: Further etherification of the hydroxyl group is possible, for instance, through the Williamson ether synthesis. khanacademy.org
Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like phosphorus trichloride (B1173362) or thionyl chloride. priyamstudycentre.com
Use as a Protecting Group: The diol functionality of ethylene glycol itself can be used to protect carbonyl groups in aldehydes and ketones by forming a 1,3-dioxolane. unacademy.comwikipedia.org
These transformations highlight the versatility of the hydroxyl group within the this compound structure for further synthetic modifications, assuming the THP ether remains intact under the chosen reaction conditions.
Stereochemical Control and Stereoselectivity in this compound Reactions
The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. The presence of a chiral center in the tetrahydropyran (B127337) ring and the potential for creating new stereocenters during transformations necessitate a thorough understanding and control of stereochemistry. This section explores both asymmetric transformations and diastereoselective processes related to this compound.
Asymmetric transformations are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. In the context of this compound, this can involve the use of chiral catalysts or reagents to induce enantioselectivity in reactions at prochiral centers.
Research in this area often focuses on leveraging the existing stereocenter of the tetrahydropyran ring to influence the formation of new chiral centers. While specific examples detailing the asymmetric synthesis directly from this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied. For instance, the hydroxyl group of this compound could be a directing group in chiral Lewis acid-catalyzed reactions.
Future research may explore the use of enzymes or microbiological agents for the stereoselective modification of this compound, a method noted for its high efficiency in creating single enantiomer products. googleapis.com
Diastereoselective reactions are common when a molecule already contains a stereocenter and a new one is formed. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over others.
In reactions involving derivatives of this compound, diastereoselectivity can be achieved through various means. One common strategy involves the separation of diastereomeric mixtures. Methods such as fractional crystallization, as well as normal-phase or reverse-phase chromatography, are effective for isolating specific diastereomers. googleapis.com
Another approach is the formation of diastereomeric derivatives. For example, if a derivative of this compound contains a hydroxyl or amino group, it can be acylated using an activated derivative of a single enantiomer of a carboxylic acid, such as camphanic acid, to form diastereomeric esters. googleapis.com These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched product.
A documented example involves the reaction of 6-[4-(methanesulfonyloxymethyl)piperidin-l-yl]-3-(trifluoromethyl)-[l,2,4]triazolo[4,3-b]pyridazine with the sodium salt of this compound. googleapis.com This nucleophilic substitution reaction, conducted at 100°C, results in the formation of a new product where the stereocenter of the tetrahydropyranyl group can potentially influence the stereochemical environment of the final molecule, although the specific diastereomeric ratio was not reported in the available document. googleapis.com
Table 1: Methods for Achieving Diastereoselectivity
| Method | Description | Example Application |
| Fractional Crystallization | Separation of diastereomers based on differences in solubility. | Isolation of a specific diastereomer from a reaction mixture. |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase (Normal or Reverse-Phase). | Purification of diastereomers that are difficult to crystallize. |
| Diastereomeric Derivatization | Conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral resolving agent. | Acylation with camphanic acid to form separable diastereomeric esters. googleapis.com |
Advanced Spectroscopic and Analytical Characterization in Tetrahydropyranylethyleneglycol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of organic molecules like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. ipb.ptresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms.
Proton and Carbon-13 NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural determination. ipb.ptresearchgate.net In the case of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, the ¹H NMR spectrum reveals distinct signals for the protons in the tetrahydropyran (B127337) ring and the ethylene (B1197577) glycol moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton on the anomeric carbon (the carbon bonded to two oxygen atoms) of the tetrahydropyran ring typically appears at a characteristic downfield shift.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. The anomeric carbon of the tetrahydropyran ring, for example, shows a distinctive chemical shift in the range of 98-100 ppm.
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core structures found in 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.
Table 1: Indicative ¹H NMR Chemical Shifts for Tetrahydropyranyl and Ethylene Glycol Moieties
| Functional Group | Proton Environment | Typical Chemical Shift (ppm) |
|---|---|---|
| Tetrahydropyran Ring | O-CH-O (anomeric proton) | 4.5 - 4.8 |
| O-CH₂ (ring) | 3.4 - 4.0 | |
| CH₂ (ring) | 1.4 - 1.9 | |
| Ethylene Glycol Moiety | O-CH₂ | 3.5 - 3.9 |
| HO-CH₂ | 3.5 - 3.9 |
Table 2: Indicative ¹³C NMR Chemical Shifts for Tetrahydropyranyl and Ethylene Glycol Moieties
| Functional Group | Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|---|
| Tetrahydropyran Ring | O-CH-O (anomeric carbon) | 98 - 100 |
| O-CH₂ (ring) | 62 - 68 | |
| CH₂ (ring) | 19 - 31 | |
| Ethylene Glycol Moiety | O-CH₂ | 67 - 70 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. washington.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. ipb.ptresearchgate.net These experiments provide correlation data between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, COSY would reveal the connectivity of protons within the tetrahydropyran ring and within the ethylene glycol chain. bas.bg
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is extremely useful for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different functional groups. For instance, an HMBC correlation between the anomeric proton of the tetrahydropyran ring and the carbons of the ethylene glycol moiety would definitively confirm the ether linkage. bas.bg
Advanced NMR Applications (e.g., Solid-State NMR, Diffusion NMR)
While less common for routine characterization, advanced NMR techniques can provide further insights.
Solid-State NMR: This technique can be used to study the compound in its solid form, providing information about its crystalline structure and polymorphism.
Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy can be used to separate the NMR signals of different components in a mixture based on their diffusion rates. This could be useful for analyzing the purity of a 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol sample.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are excellent for identifying the presence of specific functional groups and providing a unique "molecular fingerprint." researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding. pku.edu.cn
C-H Stretch: Sharp bands in the region of 2850-3000 cm⁻¹.
C-O Stretch: Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O bonds in the ether and alcohol groups.
Table 3: Characteristic IR Absorption Bands for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Alkane (C-H) | Stretching | 2850 - 3000 |
| Ether (C-O) | Stretching | 1050 - 1150 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.netnih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol would also show characteristic peaks for C-H and C-O vibrations, providing a confirmatory fingerprint of the molecule. researchgate.netias.ac.insemanticscholar.org The combination of both IR and Raman spectra offers a more complete picture of the vibrational properties of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of Tetrahydropyranylethyleneglycol. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. nih.gov For a molecule with the chemical formula C7H14O3, the theoretical exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. sigmaaldrich.com
Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound (C7H14O3)
| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected High-Resolution Measurement (Da) |
| [M+H]+ | 147.1016 | ~147.1016 ± 0.0005 |
| [M+Na]+ | 169.0835 | ~169.0835 ± 0.0005 |
| [M-H]- | 145.0869 | ~145.0869 ± 0.0005 |
Note: The expected high-resolution measurement is an illustrative value and can vary slightly based on the instrument's calibration and resolution.
The fragmentation of ethers in mass spectrometry often involves cleavage alpha to the oxygen atom. libretexts.org For this compound, the molecular ion peak may be of low intensity. Key fragmentation pathways would likely involve the cleavage of the bond between the ethylene glycol moiety and the tetrahydropyran ring, as well as fragmentation of the tetrahydropyran ring itself. Common fragments would include ions corresponding to the loss of the ethylene glycol group or the formation of the tetrahydropyranyl cation.
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides unambiguous information about the connectivity of the molecule.
For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. The resulting product ion spectrum would be expected to show characteristic losses. For instance, the fragmentation of polyethylene (B3416737) glycols often proceeds via the loss of ethylene oxide units (44 Da). nih.gov A similar fragmentation could be expected for the ethylene glycol portion of this compound. The fragmentation of the tetrahydropyran ring would also contribute to the product ion spectrum. researchgate.netchemguide.co.uklibretexts.org
Table 2: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation of [C7H14O3+H]+
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |
| 147.1 | 101.1 | C2H6O |
| 147.1 | 85.1 | C2H6O2 |
| 147.1 | 61.1 | C5H10O |
| 101.1 | 83.1 | H2O |
Note: These are predicted fragmentation patterns based on the general behavior of similar structures in MS/MS. nih.govresearchgate.net
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and conformational details of both the tetrahydropyran ring and the ethylene glycol side chain. mdpi.comhamptonresearch.com
The tetrahydropyran ring typically adopts a chair conformation. wikipedia.org X-ray analysis would confirm this and determine the orientation of the ethylene glycol substituent (axial or equatorial). Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.
In the absence of single crystals, powder X-ray diffraction (PXRD) could be used to characterize the crystalline nature of a solid sample of this compound. The resulting diffraction pattern would be a fingerprint of its crystal lattice, but would not provide the detailed atomic coordinates obtainable from single-crystal XRD. researchgate.netresearchgate.net
Table 5: Potential Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Conformation | Chair conformation of the THP ring |
| Hydrogen Bonding | Intermolecular O-H···O interactions |
Note: This data is hypothetical and would require successful crystallization and X-ray diffraction analysis.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, providing the means to assess its purity and to separate it from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound, particularly for non-volatile or thermally labile impurities that are not amenable to gas chromatography. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
For the analysis of compounds structurally similar to this compound, such as other ethers and alcohols, C18 columns are frequently employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acidifier like formic acid to improve peak shape and resolution. Detection is commonly achieved using a refractive index detector (RID) due to the lack of a strong UV chromophore in the molecule, or a mass spectrometer for enhanced sensitivity and specificity.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for determining the purity of this compound. Given its boiling point and thermal stability, GC can effectively separate it from other volatile components. The choice of the capillary column is critical and often depends on the specific impurities being targeted.
For general purity assessment, a non-polar or mid-polar column, such as one with a cross-linked methyl silicone or a cyano-based stationary phase, is often used. restek.com A flame ionization detector (FID) is a common choice for quantification due to its robustness and wide linear range for organic compounds. Purity levels of ≥98.0% for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol have been confirmed using GC, highlighting its utility. amerigoscientific.comsigmaaldrich.com
Table 2: Representative GC Conditions for Purity Assessment of this compound
| Parameter | Value |
| Column | Cross-linked methyl silicone (e.g., DB-1), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 2 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of analytical detail, enabling not only quantification but also definitive identification of this compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying volatile impurities. restek.com In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, which generates a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of compounds by comparing the fragmentation patterns to spectral libraries. For glycol ethers, electron ionization (EI) is a common technique, and the resulting fragments can be used to elucidate the structure of unknown impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of less volatile or thermally sensitive impurities. sielc.comnih.gov In the context of this compound, which is a type of glycol ether, LC-MS can be used to characterize a wide range of related substances. Electrospray ionization (ESI) is a frequently used ionization technique for such compounds. The use of tandem mass spectrometry (MS/MS) can provide even greater specificity and structural information. nih.gov For instance, in the analysis of related poly(ethylene glycol) compounds, the use of specific adduct-forming agents in the mobile phase can simplify the resulting mass spectra. impactanalytical.com
Advanced Spectroscopic Techniques for Reaction Monitoring and In Situ Analysis
Understanding the kinetics and mechanism of the formation of this compound is critical for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ analysis are invaluable in this regard.
The synthesis of this compound, typically through the tetrahydropyranylation of ethylene glycol, can be monitored in real-time using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and the product can be tracked continuously without the need for sampling. youtube.com
The disappearance of the O-H stretching band of ethylene glycol and the appearance of characteristic C-O-C stretching bands of the tetrahydropyran ring can be monitored to follow the reaction progress. This provides immediate feedback on the reaction rate, conversion, and the potential formation of byproducts, allowing for precise control over reaction parameters. youtube.com
Table 3: Key Infrared Bands for Monitoring the Synthesis of this compound
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| O-H Stretch (Ethylene Glycol) | ~3300 | Decreases |
| C-O Stretch (Ethylene Glycol) | ~1050 | Decreases |
| C-O-C Stretch (Tetrahydropyran) | ~1120, 1035 | Increases |
Hyphenated spectroscopic methods combine the separation power of chromatography with the detailed spectral information of spectroscopy. While LC-MS and GC-MS are the most common examples, other hyphenated techniques can also be applied to the study of this compound and its reaction mixtures. For complex reaction mixtures, techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could provide detailed structural elucidation of unknown byproducts without the need for isolation.
In-situ FTIR can also be considered a hyphenated technique in a temporal sense, providing spectroscopic information as a function of reaction time. The data obtained from such in-situ monitoring can be used to build kinetic models of the reaction, leading to a deeper understanding of the underlying chemical transformations. rsc.org
Computational and Theoretical Chemistry Approaches to Tetrahydropyranylethyleneglycol Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of tetrahydropyranylethyleneglycol. These calculations provide insights into the stability of different conformations and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For systems like this compound, DFT can be employed to calculate various properties, including optimized geometries, vibrational frequencies, and electronic energies. Studies on related molecules, such as tetrahydropyran (B127337) (THP) and its derivatives, offer valuable insights. For instance, DFT calculations on THP have been used to determine the energies of its various conformers (chair, boat, twist) and have shown that the chair conformation is the most stable. researchgate.netmontclair.edu The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated to understand the molecule's reactivity.
A study on tetrapyrazinoporphyrazine complexes utilized DFT to analyze internuclear distances and valence angles, providing a framework for understanding the geometric parameters of complex molecules. nih.gov This approach can be extended to this compound to predict its bond lengths, bond angles, and dihedral angles, which are crucial for defining its three-dimensional structure. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can elucidate donor-acceptor interactions within the molecule, such as intramolecular hydrogen bonding between the hydroxyl group of the ethylene (B1197577) glycol moiety and the oxygen atoms of the tetrahydropyran ring. nih.gov
Table 1: Calculated Electronic Properties of a Model Tetrahydropyran System using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Energy Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: Data is hypothetical and for illustrative purposes, based on typical values for similar molecules. Actual values for this compound would require specific calculations.
Ab Initio Methods (e.g., Coupled Cluster)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating molecular properties compared to DFT, albeit at a greater computational cost. These methods are particularly useful for obtaining precise energetic information. For example, high-level ab initio calculations, such as CCSD(T) at the complete basis set (CBS) limit, have been performed on substituted tetrahydropyrans to determine their intrinsic conformational preferences. researchgate.net
These studies reveal the energy differences between axial and equatorial conformers, which are influenced by stereoelectronic effects like the anomeric effect. For 2-hydroxytetrahydropyran, a closely related structure to the THP ring in this compound, the equatorial conformer is found to be more stable than the axial one. researchgate.net Such calculations are critical for accurately parameterizing force fields used in molecular dynamics simulations. A study on ethanol's potential energy surface also highlights the power of CCSD(T) in developing accurate representations of molecular energetics. sigmaaldrich.com
Table 2: Calculated Relative Energies of 2-Substituted Tetrahydropyran Conformers using Ab Initio Methods
| Substituent | Method | ΔE (equatorial - axial) (kcal/mol) |
| -OH | CCSD(T)/CBS | +0.86 |
| -OCH₃ | CCSD(T)/CBS | +1.27 |
| -CH₃ | CCSD(T)/CBS | -2.83 |
Source: Data adapted from a study on substituted tetrahydropyrans. researchgate.net
Conformer Analysis and Potential Energy Surfaces
The flexibility of the ethylene glycol chain and the puckering of the tetrahydropyran ring lead to a complex conformational landscape for this compound. A thorough conformer analysis is essential to identify the low-energy structures that are most likely to be populated at a given temperature. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.netvisualizeorgchem.comresearchgate.netq-chem.com
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular dynamics simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound over time and for understanding the influence of the surrounding environment, particularly the solvent. scirp.orgresearchgate.netarxiv.orgresearchgate.net
Solvent-Solute Interactions
The interaction between this compound and solvent molecules, particularly water, is crucial for its behavior in solution. The ether oxygens in the tetrahydropyran ring and the ethylene glycol chain, as well as the terminal hydroxyl group, can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. MD simulations can provide a detailed picture of the hydration shell around the molecule.
Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For example, the RDFs between the oxygen atoms of this compound and the hydrogen atoms of water can reveal the strength and geometry of hydrogen bonds. Studies on ethylene glycol in water have shown that intermolecular hydrogen bonding with water competes with intramolecular hydrogen bonding, affecting the conformational equilibrium. chemrxiv.org The presence of the tetrahydropyran ring is expected to create a more complex hydration structure due to its steric bulk and additional hydrogen bond accepting sites.
Table 3: Typical Hydrogen Bond Distances and Coordination Numbers from MD Simulations of a Glycol Ether in Water
| Atom Pair | Peak of RDF (Å) | Coordination Number |
| Ether O - Water H | 1.8 | 1.5 |
| Hydroxyl O - Water H | 1.7 | 2.5 |
| Hydroxyl H - Water O | 1.9 | 1.0 |
Note: Data is hypothetical and for illustrative purposes, based on typical values for similar molecules. Actual values for this compound would require specific simulations.
Intermolecular Interactions
In addition to solvent-solute interactions, MD simulations can also be used to study the interactions between multiple this compound molecules at higher concentrations. These simulations can reveal tendencies for aggregation and the formation of intermolecular hydrogen-bonded networks. The balance between intramolecular and intermolecular interactions will dictate the macroscopic properties of the system, such as viscosity and diffusion.
The diffusion coefficient of this compound in a solvent can be calculated from the mean square displacement of the molecules over time in an MD simulation. This property is influenced by the size and shape of the molecule, as well as the strength of its interactions with the solvent. scirp.org The study of intermolecular interactions is also relevant for understanding how these molecules might interact with other species in a mixture or at an interface.
Mechanistic Predictions and Transition State Locating
Computational chemistry is a cornerstone for predicting the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states involved in the transformation of reactants to products.
Reaction pathway mapping for a system involving this compound, such as its formation from dihydropyran and ethylene glycol or its cleavage under acidic conditions, involves a systematic exploration of the potential energy surface. Quantum chemical methods, particularly Density Functional Theory (DFT), are the workhorses for this type of investigation.
The process begins with the optimization of the geometries of the reactants, products, and any expected intermediates. Following this, various computational techniques are employed to locate the transition state structures that connect these minima on the potential energy surface. Methods like the nudged elastic band (NEB) or string methods can be used to find an initial guess for the reaction path, which is then refined to locate the exact transition states. For the acid-catalyzed formation of this compound, computational studies would map the pathway involving the protonation of dihydropyran, subsequent nucleophilic attack by ethylene glycol, and final deprotonation. Each step would be characterized by its own transition state and intermediate structures.
Once the transition state for a particular reaction step has been located and its structure optimized, the activation energy (Ea) can be calculated. The activation energy is the energy difference between the transition state and the reactants. Its magnitude is a critical determinant of the reaction rate.
| Reaction Step | Reactants | Transition State | Product | Calculated Activation Energy (Illustrative) |
| THP Ether Formation (Acid-Catalyzed) | Dihydropyran + Protonated Ethylene Glycol | [DHP-H...OH-EG]‡ | Protonated THP-Ethylene Glycol | 10-20 kcal/mol |
| THP Ether Cleavage (Acid-Catalyzed) | Protonated THP-Ethylene Glycol | [THP-EG-H...H2O]‡ | Dihydropyran + Ethylene Glycol + H3O+ | 15-25 kcal/mol |
Note: The activation energies provided are illustrative and would depend on the specific level of theory and basis set used in the calculation.
These calculations not only provide a quantitative measure of the kinetic feasibility of a reaction but also offer detailed electronic and geometric information about the transition state, revealing the key interactions that stabilize or destabilize it.
Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis
The intersection of computational chemistry with machine learning (ML) and artificial intelligence (AI) has opened new frontiers in chemical research. These data-driven approaches can accelerate the discovery and optimization of chemical processes related to molecules like this compound.
Machine learning models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, unseen reactions. For a molecule like this compound, this could involve predicting the products of its reactions with various reagents, identifying potential side products, or optimizing reaction conditions such as temperature, solvent, and catalyst.
These models often represent molecules as numerical descriptors or "fingerprints" and use algorithms like neural networks or random forests to learn the complex relationships between reactants, reagents, and products. The development of such models can significantly reduce the number of experiments needed to develop a new synthetic route or to understand the reactivity of a compound.
High-throughput computational screening combines automated quantum chemical calculations with ML models to rapidly evaluate large numbers of molecules or reactions. For instance, in the context of this compound, one could computationally screen a library of potential catalysts for its formation or cleavage, calculating the activation energies for each catalyst and identifying the most promising candidates for experimental validation. This approach can dramatically accelerate the catalyst discovery process.
| Screening Parameter | Computational Method | Number of Candidates | Success Metric |
| Catalyst for THP formation | DFT | >1000 | Lowest Activation Energy |
| Solvent for a specific reaction | Molecular Dynamics | >50 | Highest Product Solubility |
| Protecting group stability | DFT | >20 | Cleavage Energy Barrier |
Theoretical Spectroscopy and Comparison with Experimental Data
Computational methods can predict various types of spectra for a molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound like this compound.
The process involves first optimizing the molecule's geometry at a high level of theory. Then, specific computational jobs are run to calculate the desired spectroscopic properties. For NMR, this involves calculating the chemical shifts and coupling constants. For IR and Raman, the vibrational frequencies and their intensities are computed.
| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |
| ¹H NMR | Chemical Shifts (ppm) | Peak Positions |
| ¹³C NMR | Chemical Shifts (ppm) | Peak Positions |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption Bands |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Scattering Peaks |
A comparison of the theoretical spectrum with the experimentally measured one can provide strong evidence for the proposed structure. Discrepancies between the two can point to incorrect structural assignments, the presence of impurities, or conformational effects that were not accounted for in the calculations.
Applications of Tetrahydropyranylethyleneglycol in Advanced Chemical Synthesis and Materials Science Research
Tetrahydropyranylethyleneglycol as a Versatile Building Block in Organic Synthesis.d-nb.infoscbt.com
The dual functionality of this compound makes it a valuable asset in the toolbox of synthetic organic chemists. The THP ether acts as a stable protecting group for the hydroxyl function, while the terminal primary alcohol provides a reactive site for further chemical transformations.
Precursor in Multistep Organic Syntheses
In the intricate landscape of multistep organic synthesis, the strategic introduction of building blocks is paramount to achieving complex molecular architectures. This compound serves as a precursor, a foundational molecule that can be elaborated upon through a series of chemical reactions. Its primary alcohol can participate in a wide array of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. These reactions allow for the extension of the carbon chain and the introduction of new functional groups, paving the way for the synthesis of more complex target molecules. youtube.comyoutube.com
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis. researchgate.netnih.govnih.gov Its popularity stems from several advantageous characteristics, including the low cost of the reagent used for its introduction (3,4-dihydro-2H-pyran), its general stability under a variety of non-acidic reaction conditions, and the ease with which it can be removed. nih.govorganic-chemistry.org
Role in Protecting Group Strategies for Complex Molecule Construction
The construction of complex molecules often necessitates the use of protecting groups to temporarily mask reactive functional groups, preventing them from undergoing undesired reactions while other parts of the molecule are being modified. The THP ether in this compound exemplifies this strategy.
The THP group is known for its stability towards a range of reagents, including strongly basic conditions, organometallics, hydrides, and various acylating and alkylating agents. organic-chemistry.org This robustness allows chemists to perform a variety of transformations on other parts of a molecule without affecting the protected hydroxyl group. Subsequently, the THP group can be readily removed under mild acidic conditions, regenerating the alcohol for further reactions. This "protect-transform-deprotect" sequence is a cornerstone of modern organic synthesis.
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran (DHP) | Basic conditions, organometallics, hydrides | Mild acidic hydrolysis |
Integration into Polymer Chemistry Research.nih.govyoutube.com
The unique characteristics of this compound also lend themselves to the field of polymer chemistry, where the design and synthesis of polymers with specific properties are of great interest.
Monomer Design and Polymerization Methodologies
This compound can be envisioned as a monomer or a component of a monomer in various polymerization strategies. The primary alcohol can be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer, containing the THP-protected hydroxyl group, can then be subjected to polymerization techniques like free-radical polymerization or controlled radical polymerization methods to yield well-defined polymers.
| Polymer Property | Influencing Factors |
| Glass Transition Temperature (Tg) | Intermolecular forces, chain stiffness, side group size |
| Mechanical Strength | Molecular weight, chain entanglement, crystallinity |
| Solubility | Polarity of repeating units and solvent |
Functional Polymers and Supramolecular Assemblies.nih.gov
The THP group in polymers derived from this compound offers a latent functionality. After polymerization, the THP protecting groups can be removed to expose the hydroxyl groups along the polymer backbone. These hydroxyl groups can then be used for post-polymerization modification, allowing for the introduction of a wide range of functional moieties. This strategy enables the creation of functional polymers with tailored properties for applications in areas such as drug delivery, sensing, and catalysis.
Furthermore, the ability to control the presence of hydroxyl groups along the polymer chain opens up possibilities for directing the formation of supramolecular assemblies. nih.govnorthwestern.edunih.gov Hydrogen bonding interactions between the hydroxyl groups can lead to the self-organization of polymer chains into ordered structures, such as micelles or vesicles, in solution. nih.gov These dynamic and responsive materials are at the forefront of materials science research.
Development of Advanced Materials Utilizing this compound Scaffolds
The unique structural characteristics of this compound, particularly its heterobifunctional nature, make it a valuable building block in the development of advanced materials. biosynth.com The presence of both a protected hydroxyl group (within the tetrahydropyran (B127337) ring) and a free hydroxyl group allows for selective chemical modifications, enabling its incorporation into a variety of polymeric and composite structures. This versatility is being explored in several cutting-edge areas of materials science.
Materials for Energy Applications (e.g., advanced battery components, solar cells)
In the quest for more efficient and sustainable energy solutions, researchers are investigating novel materials for battery and solar cell components. While direct research on this compound in these specific applications is not extensively documented in the provided results, the broader class of organic compounds and polymers plays a crucial role. For instance, in the field of solar energy, organic salts like tetraalkylammonium salts are utilized as precursors, additives, or electrolytes in perovskite and dye-sensitized solar cells to enhance efficiency and stability. bohrium.com
Thermochemical energy storage systems, sometimes referred to as thermochemical batteries, represent another area where advanced materials are critical. ekb.egekb.eg These systems use reversible chemical reactions to store and release thermal energy. Materials like silica (B1680970) gel and zeolites are being investigated for their potential in this technology. ekb.egekb.eg The development of new polymeric materials, potentially incorporating scaffolds like this compound, could lead to improved performance in such energy storage applications. The ability to tailor the properties of polymers by incorporating specific functional groups is key to advancing this field.
The lithium-ion battery industry also relies heavily on advanced materials, from the electrolyte to the electrodes. dragonflyenergy.com While specific use of this compound is not detailed, the principles of polymer chemistry and materials science that guide the development of new battery components are relevant. The ability to create polymers with specific thermal and electrochemical properties is paramount.
Bio-inspired and Sustainable Materials Development
Nature frequently serves as a source of inspiration for the design of new materials with remarkable properties. rsc.orgyoutube.comyoutube.com Scientists are increasingly looking to biological systems to develop sustainable and high-performance materials. rsc.org This field, known as biomimetics, has led to innovations such as adhesives inspired by gecko feet and strong, lightweight composites modeled after the mantis shrimp's club. youtube.comyoutube.com
Hydrophilic polymers are of particular interest in the creation of bio-inspired materials. rsc.org These polymers can be used to control the crystallization of inorganic materials, leading to complex and highly organized structures. rsc.org The principles of self-assembly and controlled polymerization, which are central to the use of building blocks like this compound, are fundamental to this area of research. The goal is often to create materials that are not only functional but also environmentally friendly, moving away from reliance on fluorinated compounds. rsc.org
The development of materials that can interact with biological systems in specific ways is a key area of research. youtube.com This includes the creation of surfaces that can resist bacterial fouling or promote tissue integration. youtube.com The ability to functionalize polymers with specific chemical groups is critical for achieving these properties.
Nanomaterials and Surface Engineering
The functionalization of nanomaterials is a rapidly growing field with applications in medicine, electronics, and materials science. mdpi.comnih.gov Surface engineering involves modifying the surface of a nanomaterial to impart specific properties or functionalities. mdpi.comnih.gov This can be achieved by attaching polymers, biomolecules, or small ligands to the nanoparticle surface. mdpi.comnih.gov
Polymers like polyethylene (B3416737) glycol (PEG) are commonly used to functionalize nanoparticles, improving their stability and biocompatibility. mdpi.com The heterobifunctional nature of this compound suggests its potential as a linker molecule in the surface engineering of nanomaterials. One end of the molecule could be attached to the nanoparticle surface, while the other end could be used to attach other functional groups or polymers. This approach allows for the precise control over the surface chemistry of the nanomaterial, tailoring it for specific applications.
The ability to create well-defined polymer coatings on nanoparticles is crucial for their use in biological systems. mdpi.comnih.gov These coatings can prevent the nanoparticles from aggregating and can help them to evade the immune system. The versatility of polymer chemistry allows for the creation of a wide range of functionalized nanomaterials with tailored properties.
Applications in Chemical Biology Research
Chemical biology is a field that utilizes chemical tools and techniques to study and manipulate biological systems. The synthesis of novel molecules that can act as probes or mimics of biological molecules is a central focus of this discipline.
Synthesis of Molecular Probes and Tools for Biological Systems
The tetrahydropyran (THP) ring system is a common structural motif found in many biologically active natural products. nih.gov This makes it an attractive scaffold for the synthesis of molecular probes and other tools for chemical biology research. The ability to synthesize complex molecules containing the THP ring allows researchers to investigate the interactions of these molecules with biological targets.
The synthesis of these complex molecules often requires the use of protecting groups to selectively mask and deprotect functional groups. The tetrahydropyranyl group is a commonly used protecting group for alcohols. While this compound itself is a distinct molecule, the chemistry of the THP group is highly relevant to the synthesis of these molecular probes.
Role in Natural Product Synthesis and Analogues
The total synthesis of natural products is a major driver of innovation in organic chemistry. nih.govimperial.ac.uk Many natural products with interesting biological activities contain the tetrahydropyran ring structure. nih.govresearchgate.net Therefore, the development of new methods for the synthesis of the THP ring is an active area of research.
The synthesis of natural product analogues, where the structure of the natural product is systematically modified, is also an important area of research. This allows researchers to probe the structure-activity relationships of the natural product and to develop new compounds with improved properties. The use of versatile building blocks is essential for the efficient synthesis of these analogues.
One example of a natural product containing a tetrahydropyran ring is Centrolobine. researchgate.net The synthesis of this and other similar natural products often involves complex multi-step procedures. researchgate.net The development of new synthetic strategies and the use of novel building blocks can help to streamline these syntheses and make these important molecules more accessible for biological study.
Exploration of Tetrahydropyranylethyleneglycol Derivatives and Analogues in Academic Research
Design and Synthesis of Functionalized Tetrahydropyranylethyleneglycol Structures
The synthesis of this compound, more systematically named 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol, involves the protection of one of the hydroxyl groups of ethylene (B1197577) glycol. The most common method for this transformation is the acid-catalyzed reaction of ethylene glycol with 3,4-dihydro-2H-pyran (DHP). wikipedia.orgyoutube.com This reaction is an example of the broader class of alcohol protection using THP ethers, a technique valued for its efficiency and the stability of the resulting protected alcohol under many non-acidic conditions. organic-chemistry.orgthieme-connect.de
The mechanism of THP ether formation proceeds via the protonation of DHP by an acid catalyst, which generates a resonance-stabilized carbocation. total-synthesis.com The hydroxyl group of ethylene glycol then acts as a nucleophile, attacking the electrophilic carbon of the activated DHP. youtube.comtotal-synthesis.com Subsequent deprotonation yields the tetrahydropyranyl ether. total-synthesis.com A variety of acid catalysts can be employed for this purpose, including p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and various Lewis acids. wikipedia.orgtotal-synthesis.com
A notable aspect of this synthesis is the creation of a new stereocenter at the C2 position of the tetrahydropyran (B127337) ring. organic-chemistry.org When an achiral alcohol like ethylene glycol is used, the product is a racemic mixture of diastereomers. wikipedia.orgorganic-chemistry.org This can lead to complexities in characterization, such as more complex NMR spectra. thieme-connect.de
The functionalization of this compound structures can be achieved by leveraging the remaining free hydroxyl group for further chemical modifications, while the THP-protected hydroxyl group remains inert to a range of reagents, including organometallics and hydrides. organic-chemistry.org
Table 1: Catalysts for the Synthesis of Tetrahydropyranyl Ethers
| Catalyst | Typical Reaction Conditions | Reference |
|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758), ambient temperature | wikipedia.org |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane or ethanol | wikipedia.orgtotal-synthesis.com |
| Bismuth triflate | Solvent-free | organic-chemistry.org |
| Zeolite H-beta | Mild conditions, recyclable catalyst | organic-chemistry.org |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Broad applicability, including to acid-sensitive substrates | organic-chemistry.org |
Structure-Reactivity Relationships in Modified this compound Systems
The reactivity of this compound and its derivatives is fundamentally governed by the presence of the THP ether linkage, which is an acetal (B89532). youtube.comtotal-synthesis.com This structural feature dictates the compound's stability and the conditions under which the protecting group can be removed.
THP ethers are known for their stability under a variety of non-acidic conditions. They are resistant to strongly basic media, making them compatible with reactions such as ester hydrolysis. thieme-connect.de They are also stable towards organometallic reagents like Grignard reagents and organolithium compounds, as well as metal hydrides. organic-chemistry.orgthieme-connect.de This stability allows for selective reactions to occur at other functional groups within a molecule without affecting the THP-protected hydroxyl group.
Conversely, the THP group is readily cleaved under acidic conditions. total-synthesis.com The deprotection mechanism is essentially the reverse of the protection reaction, involving protonation of the ether oxygen, followed by cleavage of the C-O bond to regenerate the alcohol and form a resonance-stabilized carbocation derived from the tetrahydropyran ring. total-synthesis.com This carbocation is then trapped by a nucleophile, such as water or an alcohol, present in the reaction medium. total-synthesis.com Common reagents for deprotection include aqueous acetic acid, p-toluenesulfonic acid in water, or PPTS in ethanol. wikipedia.org The lability of the THP ether in the presence of acid is a key aspect of its utility as a protecting group.
The structure of the alcohol component can also influence the reactivity of the THP ether. For instance, in peptide chemistry, it has been observed that the THP protection on a threonine hydroxyl side chain is slightly more labile than on a serine side chain. nih.gov
Table 2: Stability and Lability of the Tetrahydropyranyl Group
| Condition | Stability/Reactivity | Reference |
|---|---|---|
| Strongly basic (e.g., for ester hydrolysis) | Stable | thieme-connect.de |
| Organometallic reagents (e.g., Grignard, organolithiums) | Stable | organic-chemistry.orgthieme-connect.de |
| Metal hydrides (e.g., LiAlH4) | Stable | thieme-connect.de |
| Acidic conditions (e.g., aq. AcOH, TsOH) | Labile (cleaved) | wikipedia.orgtotal-synthesis.com |
Exploration of Poly(this compound) Architectures and Their Unique Properties
The principles of THP protection can be extended to the synthesis of polymeric materials, specifically poly(ethylene glycol) (PEG) derivatives. This leads to the creation of polymers with tetrahydropyranyl end-groups, which can be described as poly(this compound) architectures. These polymers are often synthesized to have a hydroxyl group at one end and a THP-protected hydroxyl group at the other, making them valuable heterobifunctional building blocks.
One synthetic route to such polymers involves using an initiator for anionic polymerization that contains an acid-cleavable acetal protecting group. rsc.org For example, 2-(1-ethoxyethoxy)ethanol has been used to initiate the polymerization of ethylene oxide, resulting in a PEG chain with a protected hydroxyl group at one terminus. rsc.org The other end of the polymer chain can then be functionalized as desired. Subsequent acidic work-up can selectively deprotect the THP-ether end to reveal a hydroxyl group, yielding a heterobifunctional PEG. rsc.org
These architectures, such as α-tetrahydropyranyl, ω-hydroxy-terminated poly(ethylene glycol), are useful intermediates in the synthesis of more complex macromolecular structures, including block copolymers. clearsynth.comippi.ac.ir The differential reactivity of the two end groups allows for sequential and site-specific modifications.
The properties of these polymers are largely dictated by the PEG backbone, which imparts water solubility and biocompatibility. The tetrahydropyranyl end-group can be used to attach these polymers to other molecules or surfaces, or it can be removed to allow for further reactions at that terminus. The ability to create well-defined, heterobifunctional PEGs is crucial for applications in drug delivery, biomaterials, and nanotechnology.
Enzymatic and Biocatalytic Transformations Involving Tetrahydropyranylethyleneglycol
Biocatalytic Synthesis of Tetrahydropyranylethyleneglycol and its Derivatives
The synthesis of this compound typically involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with ethylene (B1197577) glycol. While this is a chemical process, biocatalysis can be employed in the synthesis of its derivatives, particularly through the esterification of the terminal hydroxyl group. Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media. mdpi.comnih.gov For instance, the lipase-catalyzed synthesis of fatty acid esters of poly(ethylene glycol) has been demonstrated, suggesting that a similar approach could be used for this compound. mdpi.com
The enzymatic esterification would involve the reaction of this compound with a suitable acyl donor, such as a fatty acid or its vinyl ester, in the presence of a lipase (B570770). Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their stability and reusability. unife.it The reaction conditions, including the choice of solvent, temperature, and molar ratio of substrates, would need to be optimized to achieve high conversion rates. nih.govunife.it
Table 1: Potential Lipase-Catalyzed Synthesis of this compound Derivatives
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Potential Product |
| Candida antarctica lipase B (CALB) | Oleic Acid | Solvent-free | 70 | Tetrahydropyranyl-ethyleneglycol oleate |
| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Toluene | 40 | Acetylated this compound |
| Rhizomucor miehei lipase (RML) | Palmitic Acid | Hexane | 50 | Tetrahydropyranyl-ethyleneglycol palmitate |
Enzyme-Mediated Transformations of this compound Substrates
Enzymes can be utilized to mediate various transformations on substrates like this compound. These transformations primarily involve the hydrolysis of the ether linkage or modifications of the terminal hydroxyl group.
The tetrahydropyranyl (THP) ether acts as a protecting group for the hydroxyl function and is generally stable under many conditions but can be cleaved under acidic conditions. nih.govnih.govd-nb.info While chemical methods for deprotection are common, enzymatic hydrolysis offers a milder and more selective alternative. stackexchange.com Although specific "etherases" for THP groups are not commonly reported, some hydrolases may exhibit promiscuous activity towards this linkage. For example, lignin-degrading etherases have shown remarkable rate enhancements in ether thiolysis. nih.gov The enzymatic hydrolysis of the THP ether in this compound would yield ethylene glycol and 5-hydroxypentanal. stackexchange.com
Enantioselective Enzymatic Reactions
The tetrahydropyranyl group introduces a new stereocenter into the molecule, leading to a racemic mixture of (R)- and (S)-tetrahydropyranylethyleneglycol. nih.govnih.gov Lipase-catalyzed kinetic resolution is a widely used technique to separate such enantiomers. mdpi.comresearchgate.netnih.gov This process involves the enantioselective acylation of the racemic alcohol, where the lipase preferentially acylates one enantiomer, leaving the other unreacted. mdpi.comnih.gov
For example, in a kinetic resolution of a racemic tetrahydropyranyl alcohol, Novozym 435 (an immobilized form of CALB) could be used to acetylate the (R)-enantiomer with high selectivity, allowing for the separation of the (S)-alcohol and the (R)-acetate. mdpi.com The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better separation. nih.govnih.gov
Table 2: Hypothetical Enantioselective Acylation of Racemic this compound
| Lipase | Acyl Donor | Solvent | Product 1 (Unreacted) | Product 2 (Acylated) | Potential E-value |
| Novozym 435 (CALB) | Vinyl Acetate | tert-Butyl methyl ether | (S)-Tetrahydropyranylethyleneglycol | (R)-Acetoxythis compound | High |
| Pseudomonas cepacia Lipase (Amano PS) | Isopropenyl Acetate | Diisopropyl ether | (R)-Tetrahydropyranylethyleneglycol | (S)-Acetoxythis compound | Moderate to High |
Photo-Biocatalytic Cascades
Photo-biocatalytic cascades combine the advantages of photochemistry and biocatalysis to perform complex transformations in a one-pot setup. nih.govmdpi.com A potential photo-biocatalytic cascade involving this compound could involve the photocatalytic oxidation of its terminal hydroxyl group to an aldehyde, followed by an enzymatic transformation of the aldehyde intermediate.
For instance, a photocatalyst like sodium anthraquinone-2-sulfonate (SAS) could mediate the light-driven, aerobic oxidation of the alcohol to the corresponding aldehyde. unife.itmdpi.com This intermediate could then be a substrate for various enzymes, such as a transaminase for the synthesis of a chiral amine or a lyase for a C-C bond formation. unife.it The compatibility of the photocatalyst and the enzyme is a critical factor in the success of such cascades. nih.govmdpi.com
Computational Approaches to Enzymatic Reactivity and Selectivity
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding and predicting the behavior of enzymes. researchgate.netnih.govanr.fryoutube.com These approaches can provide insights into the binding of substrates like this compound within the active site of an enzyme, which is crucial for rationalizing and improving enzymatic reactivity and selectivity. anr.fr
Molecular docking can be used to predict the preferred binding orientation of the (R)- and (S)-enantiomers of this compound in the active site of a lipase. youtube.com This can help explain the enantioselectivity observed in kinetic resolutions. For example, the docking results might show that one enantiomer binds in a more favorable conformation for the nucleophilic attack by the catalytic serine residue of the lipase. youtube.com
Molecular dynamics simulations can further elucidate the dynamic behavior of the enzyme-substrate complex over time. nih.govanr.fr MD simulations can reveal how the flexibility of both the substrate and the enzyme's active site influences the catalytic process. d-nb.infonih.gov For instance, simulations could show how water molecules in the active site mediate key interactions or how conformational changes in the enzyme are necessary for catalysis. d-nb.info
Future Research Directions and Emerging Paradigms for Tetrahydropyranylethyleneglycol
Integration with Artificial Intelligence and Automated Synthesis Platforms
Key AI Tools and Techniques in Chemical Synthesis:
| AI Technique | Application in Synthesis |
| Machine Learning (e.g., Neural Networks, Random Forest) | Predicts reaction yields and optimal conditions based on large datasets. wordpress.com |
| Bayesian Optimization | Iteratively suggests experiments to efficiently find the best reaction conditions. wordpress.com |
| Reinforcement Learning | "Learns" optimal reaction parameters through simulated or real-world experimentation. wordpress.com |
| Generative AI | Proposes novel and efficient synthetic routes. wordpress.com |
The application of these technologies to THPE could involve predicting its behavior in various reaction environments, designing more efficient methods for its incorporation as a protecting group, and exploring its potential as a building block for new materials.
Exploration of Novel Reactivity and Unprecedented Transformations
While tetrahydropyranylethyleneglycol is well-established as a protecting group for alcohols, ongoing research seeks to uncover new facets of its reactivity. organic-chemistry.orgresearchgate.net The tetrahydropyran (B127337) (THP) moiety, a core component of THPE, is known for its stability under a range of non-acidic conditions, making it a reliable protecting group. organic-chemistry.orgthieme-connect.de However, the exploration of its reactivity under unconventional conditions could lead to the discovery of novel transformations.
Future research may focus on leveraging the unique electronic and steric properties of the THP ether to influence the outcomes of reactions at other sites within a molecule. For instance, the diastereomeric mixtures that can form when THPE reacts with chiral alcohols, often seen as a drawback, could potentially be exploited for stereoselective synthesis. thieme-connect.de Furthermore, investigating the reactivity of the ethylene (B1197577) glycol linker in THPE could open up new avenues for its functionalization and incorporation into more complex molecular architectures.
The development of new catalytic systems could also unlock unprecedented transformations of THPE. For example, the use of novel Lewis acids or organocatalysts might allow for the selective cleavage or modification of the THP group under conditions that were previously not possible, enhancing its versatility as a synthetic tool. organic-chemistry.org
Sustainable Chemistry and Circular Economy Principles in THPE Applications
The principles of green chemistry and the circular economy are increasingly influencing the design and application of chemical processes. mdpi.comnoviams.com For a compound like this compound, this translates to developing more sustainable methods for its synthesis and use, particularly in its role as a protecting group.
One of the core tenets of green chemistry is to minimize waste, which includes reducing the use of protecting groups whenever possible, as they add steps and generate byproducts. rsc.org However, when protecting groups are necessary, the focus shifts to using those that are introduced and removed under mild, environmentally benign conditions. Research in this area could involve exploring enzymatic or photochemical methods for the protection and deprotection of alcohols with THPE, which would be more sustainable than traditional acid-catalyzed methods. nih.gov
The concept of a circular economy encourages the reuse and recycling of materials. researchgate.net In the context of THPE, this could involve developing methods to recover and reuse the protecting group or its precursors after the deprotection step. Furthermore, exploring the synthesis of THPE from renewable feedstocks, such as biomass-derived materials, would align with the goal of transitioning away from a fossil fuel-based economy.
Key Principles of Green Chemistry Relevant to THPE:
| Principle | Application to THPE |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |
| Use of Renewable Feedstocks | Investigating bio-based sources for the synthesis of dihydropyran and ethylene glycol. |
| Design for Energy Efficiency | Developing protection and deprotection reactions that occur at ambient temperature and pressure. |
| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to minimize waste. |
By integrating these principles, the lifecycle of this compound can be made more sustainable, reducing its environmental footprint.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of this compound make it an interesting candidate for applications at the intersection of organic chemistry and materials science. The ethylene glycol unit imparts flexibility and hydrophilicity, while the tetrahydropyran ring offers a degree of steric bulk and specific chemical reactivity.
In polymer chemistry, THPE could be incorporated as a monomer or a pendant group to modify the properties of polymers. For example, its inclusion could influence the solubility, thermal stability, or mechanical properties of the resulting material. The ability to cleave the THP group under acidic conditions could also be used to create responsive materials that change their properties in response to a pH trigger.
Furthermore, the principles of automated synthesis can be applied to the parallel synthesis of polymer libraries, enabling the rapid screening of materials with different compositions and properties. wikipedia.org This high-throughput approach can accelerate the discovery of new materials for a wide range of applications.
The self-assembly of molecules containing THPE into well-defined nanostructures is another promising area of research. The interplay of hydrophilic and hydrophobic interactions, along with the specific geometry of the THP group, could be harnessed to create novel supramolecular assemblies with applications in drug delivery, catalysis, or sensing.
Q & A
Q. How do researchers validate the purity of this compound batches in multi-institutional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
